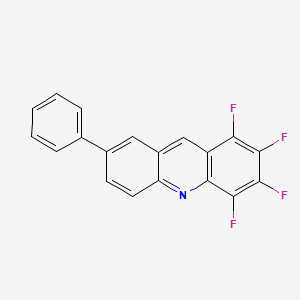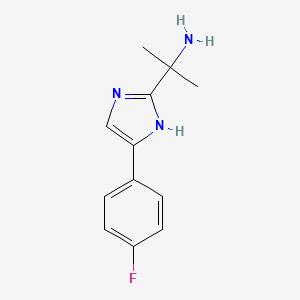
2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine is a chemical compound that features a fluorophenyl group attached to an imidazole ring, which is further connected to a propan-2-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine typically involves the reaction of 4-fluorobenzylamine with imidazole derivatives under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the proper formation of the desired product. Detailed synthetic routes and reaction conditions can vary based on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.
科学的研究の応用
2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary based on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
2-(4-Fluorophenyl)propan-2-amine hydrochloride: A related compound with similar structural features.
Uniqueness
2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine is unique due to the presence of both the fluorophenyl and imidazole groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse applications and interactions that are not observed in simpler analogs.
特性
分子式 |
C12H14FN3 |
|---|---|
分子量 |
219.26 g/mol |
IUPAC名 |
2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]propan-2-amine |
InChI |
InChI=1S/C12H14FN3/c1-12(2,14)11-15-7-10(16-11)8-3-5-9(13)6-4-8/h3-7H,14H2,1-2H3,(H,15,16) |
InChIキー |
GYNSFFNIHONKKD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


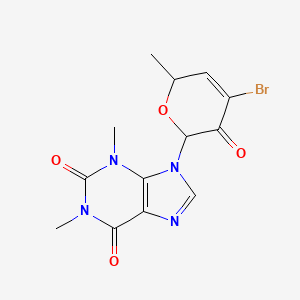
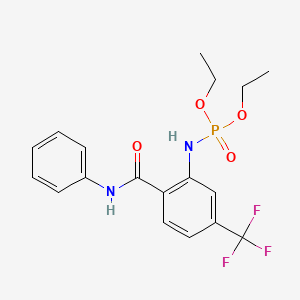

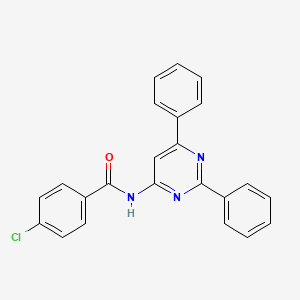
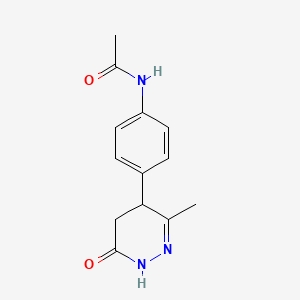
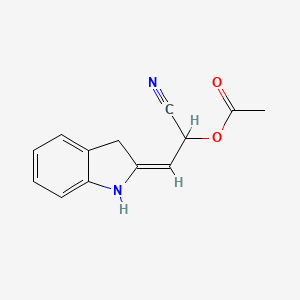
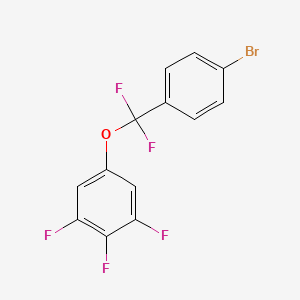
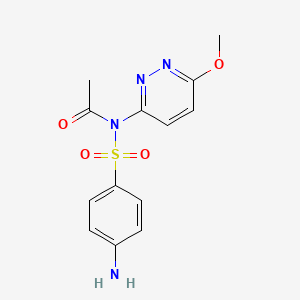
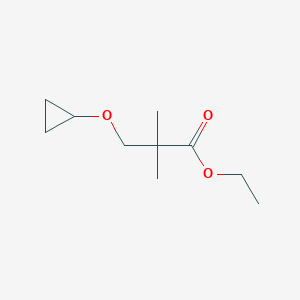
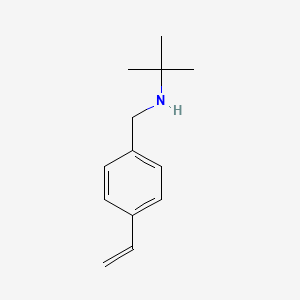

![10-[(3-aminophenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12933248.png)

